(6-Methacrylamidohexyl)phosphonic acid
Description
(6-Methacrylamidohexyl)phosphonic acid is a phosphonic acid derivative featuring a methacrylamidohexyl group attached to the phosphonic acid moiety. This structure combines the adhesive and polymerizable properties of methacrylate with the chelating and acidic characteristics of phosphonic acid. Such compounds are often utilized in dental materials, coatings, and proton-exchange membranes due to their ability to bond to metal surfaces and participate in polymerization reactions.
Properties
Molecular Formula |
C10H20NO4P |
|---|---|
Molecular Weight |
249.24 g/mol |
IUPAC Name |
6-(2-methylprop-2-enoylamino)hexylphosphonic acid |
InChI |
InChI=1S/C10H20NO4P/c1-9(2)10(12)11-7-5-3-4-6-8-16(13,14)15/h1,3-8H2,2H3,(H,11,12)(H2,13,14,15) |
InChI Key |
GTUVUWMKSATVPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)NCCCCCCP(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methacrylamidohexyl)phosphonic acid typically involves the reaction of unsaturated alcohols or bromine-containing alcohols with sodium methacrylate in the presence of acetonitrile . The reaction conditions often include the use of a condenser and a round-bottom flask to ensure proper mixing and reaction completion.
Industrial Production Methods
Industrial production methods for phosphonic acids often involve the dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis . These methods are efficient and scalable, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(6-Methacrylamidohexyl)phosphonic acid undergoes various chemical reactions, including:
Polymerization: This compound can polymerize through free radical polymerization, photopolymerization, or controlled radical polymerization.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although specific conditions and reagents vary depending on the desired outcome.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bromotrimethylsilane for dealkylation and dimethylformamide (DMF) as a solvent for polymerization .
Major Products Formed
The major products formed from these reactions include polymers with phosphonic acid groups, which exhibit properties such as fireproofing resistance, improved adhesive properties, and anticorrosion .
Scientific Research Applications
(6-Methacrylamidohexyl)phosphonic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (6-Methacrylamidohexyl)phosphonic acid involves its ability to form strong bonds with metal surfaces and biological tissues. The phosphonic acid group interacts with metal ions, reducing non-radiative recombination and improving the efficiency of devices such as perovskite light-emitting diodes . Additionally, it can alter fungal metabolism by reducing the synthesis of macromolecular materials, thereby enhancing host defense responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence includes two phosphonic acid derivatives and organochlorine compounds. While the latter are unrelated, the former provide structural insights for comparison:
Aluminium Methyl Propylphosphonate (CAS 114076-21-0)
- Molecular Formula : C₄H₁₀O₃P·1/3Al
- Structure : A metal salt of methyl propylphosphonate, featuring a propyl chain and methyl ester group bound to phosphorus, with aluminum as a counterion .
- The aluminum salt form enhances thermal stability, making it suitable as a flame retardant or catalyst, whereas (6-Methacrylamidohexyl)phosphonic acid’s methacrylate group prioritizes adhesion and crosslinking in polymers.
- Applications: Flame retardants, catalysts, or precursors for inorganic materials .
Hexyl Methylphosphonofluoridate (CAS 113548-89-3)
- Molecular Formula : C₇H₁₆FO₂P
- Structure : A fluorinated phosphonate ester with a hexyl chain and methyl group attached to phosphorus .
- Key Differences :
- The fluorine substituent increases electrophilicity and reactivity, typical of nerve agent precursors. In contrast, this compound’s phosphonic acid group (-PO(OH)₂) offers chelation and proton conductivity.
- The absence of a polymerizable methacrylamido group limits its use in coatings or membranes.
Structural and Functional Analysis Table
| Compound | CAS RN | Key Functional Groups | Polymerization Potential | Primary Applications |
|---|---|---|---|---|
| This compound | N/A | Methacrylamidohexyl, -PO(OH)₂ | High (methacrylate group) | Dental adhesives, proton conductors |
| Aluminium methyl propylphosphonate | 114076-21-0 | Propyl, methyl ester, Al³⁺ | None | Flame retardants, catalysts |
| Hexyl methylphosphonofluoridate | 113548-89-3 | Hexyl, fluorine, methyl ester | None | Chemical intermediates, niche synthesis |
Research Findings and Inferred Properties
- Proton Conductivity: Phosphonic acids are known for proton conductivity in fuel cell membranes. The hexyl chain in this compound may enhance flexibility and water retention compared to shorter-chain analogs, though this is speculative without direct data .
- Adhesion and Stability : The methacrylamido group enables covalent bonding to substrates and polymerization into robust networks, contrasting with Aluminium methyl propylphosphonate’s ionic stability .
Limitations of Evidence
The provided evidence lacks direct references to this compound, necessitating extrapolation from structurally related phosphonates. Data on proton conductivity, thermal stability, or polymerization efficacy are absent, highlighting the need for targeted studies.
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